5-hydrazino-3-methyl-1-propyl-1H-pyrazole
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H16Cl2N4 |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
(5-methyl-2-propylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-4-11-7(9-8)5-6(2)10-11;;/h5,9H,3-4,8H2,1-2H3;2*1H |
InChI Key |
DUWTYSPFYOWSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)NN.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydrazino 3 Methyl 1 Propyl 1h Pyrazole
Strategies for Constructing the 3-Methyl-1-propyl-1H-pyrazole Core
The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials and the desired regiochemical outcome.
The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.comslideshare.net For the synthesis of the 3-methyl-1-propyl-1H-pyrazole core, this would involve the reaction of propylhydrazine (B1293729) with acetylacetone (B45752) (pentane-2,4-dione).
The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of propylhydrazine on one of the carbonyl carbons of acetylacetone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which after a final dehydration step, yields the aromatic pyrazole ring. jk-sci.com A critical consideration in this synthesis is regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can potentially lead to two regioisomers. However, the reaction of acetylacetone, a symmetrical dicarbonyl, with propylhydrazine will yield a single product initially, which exists as a mixture of tautomers before N-alkylation, simplifying the regiochemical outcome for the core synthesis. The use of an acid catalyst is common to facilitate the condensation and dehydration steps. slideshare.net
Table 1: Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetylacetone | Phenylhydrazine | Ytterbium perfluorooctanoate/IBX | 1,5-Dimethyl-3-phenyl-1H-pyrazole | Good to Moderate | jocpr.com |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid/1-Propanol | 3-Phenyl-1H-pyrazol-5(4H)-one | High | chemhelpasap.com |
| Substituted 1,3-Diketones | Hydrazine | LiHMDS then Acid Chlorides | Substituted Pyrazoles | Good | nih.gov |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Thiosemicarbazide (B42300) | H2SO4 | 3-Trifluoromethyl-1H-pyrazoles | 57-75 | nih.gov |
Beyond the classical Knorr synthesis, other methods have been developed for constructing the pyrazole ring. One notable alternative is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. acs.org This approach can be highly regioselective. For instance, diazo compounds generated in situ from aldehydes can react with terminal alkynes to furnish 3,5-disubstituted pyrazoles. acs.org
Another strategy involves multicomponent reactions. For example, a three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones has been described for the divergent synthesis of both 1,3,5-trisubstituted and 1,3-disubstituted pyrazoles under transition-metal-free conditions. rsc.org Such methods offer the advantage of building molecular complexity in a single step from simple precursors.
Introduction of the Hydrazino Group at the 5-Position
Once the 1-propyl-3-methyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the hydrazino moiety at the C5 position.
Direct hydrazination of a pre-formed pyrazole ring is generally not a feasible strategy. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, but direct substitution with a nucleophile like hydrazine is challenging without an activating group.
The most viable route to introduce the hydrazino group is through the transformation of another functional group at the C5 position. A common and effective strategy is the conversion of a primary amino group.
A plausible synthetic pathway involves the initial synthesis of 1-propyl-3-methyl-1H-pyrazol-5-amine . This intermediate can be synthesized via the condensation of propylhydrazine with a β-ketonitrile, such as 3-oxobutanenitrile (B1585553) (acetoacetonitrile). beilstein-journals.org This reaction is analogous to the Knorr synthesis, where the nitrile group participates in the cyclization instead of a second carbonyl. beilstein-journals.org
Once the 5-aminopyrazole is obtained, it can be converted to the target 5-hydrazinopyrazole via a two-step sequence:
Diazotization: The primary amino group of 1-propyl-3-methyl-1H-pyrazol-5-amine is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction forms a pyrazolediazonium salt intermediate.
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid being a common choice.
An alternative functional group interconversion strategy begins with the synthesis of a 5-halopyrazole, such as 5-bromo-3-methyl-1-propyl-1H-pyrazole. The pyrazole ring can undergo electrophilic halogenation, although controlling the regioselectivity can be challenging as the C4 position is often more reactive. researchgate.net Assuming the 5-halopyrazole can be selectively prepared, the hydrazino group can then be introduced via nucleophilic aromatic substitution (SNAr) by reacting the halopyrazole with hydrazine hydrate. This reaction may require elevated temperatures and the success is dependent on the activation of the C5 position towards nucleophilic attack.
Regioselective Synthesis and Control in Pyrazole Functionalization
Achieving the desired regiochemistry is a paramount concern in the synthesis of substituted pyrazoles like 5-hydrazino-3-methyl-1-propyl-1H-pyrazole.
During the initial ring formation via the Knorr synthesis, the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl can lead to a mixture of regioisomers. nih.gov For the target molecule, using propylhydrazine and the symmetrical acetylacetone circumvents this issue for the core structure. If an unsymmetrical dicarbonyl were used, factors such as the steric and electronic nature of the substituents on the dicarbonyl, as well as reaction conditions like solvent and pH, would be crucial in directing the regioselectivity. nih.govepo.org
When introducing functional groups onto the pre-formed pyrazole ring, the inherent reactivity of the ring positions comes into play. For 1,3-disubstituted pyrazoles, the C4 position is generally the most susceptible to electrophilic substitution due to electronic factors. researchgate.net Therefore, direct electrophilic substitution to install a precursor functional group at C5 can be difficult and may result in mixtures. A more controlled approach is to build the ring with the desired C5-substituent or a precursor already in place, as exemplified by the use of β-ketonitriles to directly yield 5-aminopyrazoles. beilstein-journals.org This strategy embeds the required regiochemistry from the start, avoiding potentially unselective functionalization steps on the heterocyclic core.
Table 2: Functional Group Interconversion Strategies for Pyrazoles
| Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | Cyclocondensation | beilstein-journals.org |
| 5-Aminopyrazole | 1. NaNO₂, HCl 2. SnCl₂, HCl | 5-Hydrazinopyrazole | Diazotization followed by Reduction | clockss.org |
| Pyrazole | Halogenating Agent (e.g., NBS, Br₂) | 4-Halopyrazole (typically major) | Electrophilic Halogenation | researchgate.net |
| 5-Halopyrazole | Hydrazine Hydrate | 5-Hydrazinopyrazole | Nucleophilic Aromatic Substitution | General Method |
Advanced Synthetic Techniques Applicable to Hydrazinopyrazoles
Modern synthetic chemistry offers several powerful tools for the construction of complex heterocyclic systems like hydrazinopyrazoles. These techniques often provide advantages over classical multi-step syntheses in terms of yield, purity, and environmental impact.
One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to synthesizing complex molecules from simple precursors in a single reaction vessel. mdpi.combeilstein-journals.org This strategy minimizes the need for purification of intermediates, saving time and resources. For the synthesis of pyrazole derivatives, MCRs are particularly valuable. nih.gov
A common MCR approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. jocpr.com In the context of this compound, a plausible MCR could involve the reaction of a β-ketoester, an aldehyde, and a hydrazine. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org
The synthesis of pyrano[2,3-c]pyrazoles, which are structurally related to hydrazinopyrazoles, often employs four-component reactions. These reactions typically involve an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. nih.govnanomaterchem.com The reaction proceeds through a cascade of condensation, cyclization, and rearrangement steps to rapidly assemble the pyranopyrazole core. nih.gov
Another relevant MCR is the synthesis of 1H-pyrazole-1-carbothioamide derivatives. This involves a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This reaction highlights the versatility of MCRs in introducing diverse functionalities onto the pyrazole ring system. A plausible mechanism for such a reaction involves the initial formation of a thiosemicarbazide from hydrazine and isothiocyanate, which then undergoes nucleophilic addition to the arylidene malononitrile, followed by cyclization and oxidation to form the final product. biointerfaceresearch.com
| Reaction Type | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Four-component | Aldehyde, Malononitrile, β-ketoester, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Rapid assembly of complex fused heterocycles | nih.govnanomaterchem.com |
| Three-component | Aldehyde, β-ketoester, Hydrazine | Polysubstituted pyrazoles | High atom economy and operational simplicity | beilstein-journals.org |
| Three-component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | 1H-pyrazole-1-carbothioamides | Versatile introduction of functional groups | biointerfaceresearch.com |
| Three-component | Aryl methyl ketone, Araldehyde, Hydrazine hydrochloride | 1,3,5-trisubstituted pyrazoles | Mild reaction conditions and good yields | worldresearchersassociations.com |
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of pyrazole synthesis. mdpi.com Both homogeneous and heterogeneous catalysts have been employed.
Metal Catalysis: Copper-catalyzed reactions have been shown to be effective in the synthesis of pyrazole derivatives. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles with high regioselectivity. organic-chemistry.org Similarly, copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been reported. beilstein-journals.org Nickel catalysts have also been used to transform isoxazoles and oxadiazoles (B1248032) into pyrazoles. organic-chemistry.org
Nanocatalysis: In recent years, nanocatalysts have gained prominence due to their high surface area and catalytic activity. For instance, ZnO nanoparticles have been used to catalyze the four-component synthesis of pyranopyrazoles in water at room temperature, offering a green and efficient method. nanomaterchem.com The proposed mechanism suggests that the ZnO nanoparticle activates the carbonyl group and facilitates the reaction by deprotonating malononitrile. nanomaterchem.com Another example is the use of HAp/ZnCl2 nano-flakes for the synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com
Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst in pyrazole synthesis. The one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines has been successfully carried out in 1-Ethyl-3-methylimidazolium Chloride at room temperature, leading to good yields and a simple work-up procedure. jocpr.com
| Catalyst Type | Specific Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Metal Catalyst | Cu₂O | Aerobic oxidative [3+2] cycloaddition | High regioselectivity, use of air as oxidant | organic-chemistry.org |
| Nanocatalyst | ZnO nanoparticles | Four-component synthesis of pyranopyrazoles | Green synthesis in water at room temperature | nanomaterchem.com |
| Nanocatalyst | HAp/ZnCl₂ nano-flakes | One-pot synthesis of 1H-pyrazole-1-carbothioamides | High yields and short reaction times | biointerfaceresearch.com |
| Ionic Liquid | 1-Ethyl-3-methylimidazolium Chloride | Cyclocondensation of 1,3-dicarbonyls and phenyl hydrazines | Acts as both solvent and catalyst, recyclable | jocpr.com |
Solid-phase synthesis offers a powerful platform for the generation of libraries of related compounds, which is particularly useful in medicinal chemistry for structure-activity relationship studies. While direct solid-phase synthesis of this compound is not explicitly detailed, the principles are applicable to the synthesis of its analogues.
In a typical solid-phase approach, one of the reactants is attached to a solid support (resin). Subsequent reactions are carried out, and excess reagents and by-products are removed by simple filtration and washing. The final product is then cleaved from the resin.
For pyrazole synthesis, a resin-bound starting material, such as a β-ketoester or a hydrazine derivative, could be employed. For example, the synthesis of 1,4-diaryl pyrazole-3-carboxylates has been achieved on a solid phase. dergipark.org.tr This involved the reaction of nitrile imines with aryl acetaldehyde (B116499) attached to a piperazine (B1678402) resin, followed by cleavage from the resin. dergipark.org.tr
The development of solid-phase syntheses for hydrazinopyrazole (B2914938) analogues would likely involve anchoring either a suitable hydrazine precursor or a 1,3-dicarbonyl synthon to a solid support, followed by cyclization and subsequent functionalization steps. This approach would facilitate the rapid generation of a diverse set of analogues for biological screening.
Chemical Reactivity and Transformations of 5 Hydrazino 3 Methyl 1 Propyl 1h Pyrazole
Reactions of the Hydrazino Functional Group
The hydrazino group (-NHNH2) is a versatile functional group known for its nucleophilic character and its ability to participate in a variety of chemical transformations.
Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)
The terminal nitrogen atom of the hydrazino group possesses a lone pair of electrons, making it a potent nucleophile. This allows it to readily react with the electrophilic carbon atom of aldehydes and ketones in condensation reactions. This reaction typically proceeds through a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, which then eliminates a molecule of water to yield a hydrazone, a class of compounds containing a carbon-nitrogen double bond (C=N-NH-). These hydrazones derived from pyrazoles are a type of Schiff base. ijpsr.comnih.govrsisinternational.org
The general reaction is as follows:
The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The specific aldehydes and ketones that could be used in this reaction with 5-hydrazino-3-methyl-1-propyl-1H-pyrazole are numerous and would lead to a diverse library of pyrazole-based Schiff bases.
Table 1: Predicted Products of Condensation Reactions
| Reactant (Aldehyde/Ketone) | Predicted Product (Schiff Base) |
| Benzaldehyde | 1-(3-methyl-1-propyl-1H-pyrazol-5-yl)-2-benzylidenehydrazine |
| Acetone | 2-(3-methyl-1-propyl-1H-pyrazol-5-yl)hydrazono)propane |
| 4-Chlorobenzaldehyde | 1-((4-chlorophenyl)methylene)-2-(3-methyl-1-propyl-1H-pyrazol-5-yl)hydrazine |
Nucleophilic Reactivity and Derivatization at Hydrazino Nitrogens
Both nitrogen atoms of the hydrazino group have lone pairs of electrons and can act as nucleophiles. The terminal nitrogen (-NH2) is generally more nucleophilic and sterically accessible, making it the primary site for reactions with electrophiles. researchgate.net
Derivatization reactions could include:
Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acylhydrazines. For example, reaction with acetyl chloride would yield N'-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetohydrazide.
Alkylation: Reaction with alkyl halides could lead to mono- or di-alkylation at the terminal nitrogen, although controlling the degree of alkylation can be challenging.
Sulfonylation: Reaction with sulfonyl chlorides would produce N-sulfonylhydrazines.
These derivatization reactions are fundamental in modifying the properties of the parent molecule and are widely used in the synthesis of new compounds with potential applications in various fields of chemistry.
Oxidation and Reduction Pathways Involving the Hydrazino Moiety
The hydrazino group can undergo both oxidation and reduction reactions.
Oxidation: Oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert the hydrazino group to a diazenyl group (-N=NH), while stronger oxidizing agents can cleave the N-N bond to yield amines or lead to the formation of nitrogen gas. In the context of pyrazoles, oxidation can sometimes lead to the formation of fused heterocyclic systems. csic.es
Reduction: The hydrazino group can be reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C). This would convert this compound to 5-amino-3-methyl-1-propyl-1H-pyrazole.
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the ring.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. In this compound, the C4 position is the most likely site for electrophilic attack. This is because the N1-propyl and C3-methyl groups are electron-donating, and the C5-hydrazino group is also an activating group, all of which direct incoming electrophiles to the C4 position. acs.org
Examples of predicted electrophilic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO2) at the C4 position.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid would likely result in the substitution of a hydrogen atom at the C4 position with a halogen.
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H) at the C4 position.
Friedel-Crafts Acylation/Alkylation: These reactions are generally less common on pyrazole rings but might be possible under specific conditions, leading to the introduction of an acyl or alkyl group at the C4 position.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Electrophile | Predicted Product |
| NO2+ | 5-hydrazino-3-methyl-4-nitro-1-propyl-1H-pyrazole |
| Br+ | 4-bromo-5-hydrazino-3-methyl-1-propyl-1H-pyrazole |
| SO3 | This compound-4-sulfonic acid |
Nucleophilic Substitution Reactions on the Pyrazole Ring
Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of a good leaving group, such as a halogen, at one of the ring positions can facilitate nucleophilic substitution. In the case of this compound, direct nucleophilic substitution on the ring is not expected as there are no suitable leaving groups.
However, if a derivative, such as 4-halo-5-hydrazino-3-methyl-1-propyl-1H-pyrazole, were to be synthesized via electrophilic halogenation, this derivative could then potentially undergo nucleophilic substitution at the C4 position. The incoming nucleophile would replace the halogen atom. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions.
Cycloaddition and Annulation Reactions Leading to Fused Heterocycles
The presence of the hydrazino group at the C5 position of the pyrazole ring makes this compound a valuable precursor for the construction of fused heterocyclic systems. These reactions typically proceed through condensation of the hydrazino moiety with suitable bielectrophilic reagents.
The reaction of 5-hydrazinopyrazole derivatives with various carbon electrophiles is a well-established method for the synthesis of pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their prevalence in medicinally important compounds. nih.govbeilstein-journals.org
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of 5-hydrazinopyrazoles with 1,3-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones. acs.orgmdpi.com For instance, the reaction with a β-diketone would likely proceed via initial condensation of the more nucleophilic terminal amino group of the hydrazine (B178648) moiety with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the fused pyrimidine (B1678525) ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone. researchgate.net
Similarly, pyrazolo[3,4-b]pyridines can be synthesized through multicomponent reactions involving a 5-hydrazinopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketoester or malononitrile. semanticscholar.orgresearchgate.net These reactions often proceed under acidic or basic catalysis and can offer high yields and regioselectivity. nih.govresearchgate.net The reaction of 5-aminopyrazoles with enaminones has also been shown to produce pyrazolo[3,4-b]pyridine derivatives under acidic conditions. nih.gov
Table 1: Examples of Reagents for the Synthesis of Pyrazolo-Fused Systems from Hydrazinopyrazoles
| Fused System | Reagent Type | Specific Example | Typical Conditions |
| Pyrazolo[1,5-a]pyrimidine | β-Diketone | Acetylacetone (B45752) | Reflux in ethanol (B145695) or acetic acid |
| Pyrazolo[1,5-a]pyrimidine | Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Acid catalysis (e.g., HCl) in acetone |
| Pyrazolo[3,4-b]pyridine | Aldehyde & Active Methylene Compound | Benzaldehyde & Ethyl acetoacetate | L-Proline catalysis in ethanol |
| Pyrazolo[3,4-b]pyridine | Enaminone | 3-Dimethylamino-propiophenone | Acetic acid |
Reactions Leading to Spiro-Heterocyclic Derivatives
The formation of spiro-heterocyclic compounds from 5-hydrazinopyrazoles is a less common but feasible transformation. These complex structures can be assembled through multicomponent reactions where the hydrazino group participates in a cascade of bond-forming events. For example, a one-pot, five-component reaction involving hydrazine hydrate, N-propargylated isatin, ethyl acetoacetate, malononitrile, and an aryl azide (B81097) has been reported to yield pyrano[2,3-c]pyrazole fused spirooxindoles. nih.gov This suggests that this compound could potentially be utilized in similar complex reactions to generate novel spiro-heterocycles. The synthesis of spiro-linked pyrazole-pyrazoles has also been achieved through the reaction of hydrazonoyl chlorides with alkoxyallenes, indicating another potential route for creating spiro compounds from hydrazine-derived precursors. researchgate.net
Structure-Reactivity Relationship Studies through Derivatization
The reactivity of this compound is intrinsically linked to the electronic and steric effects of its substituents. Systematic modifications of the 1-propyl and 3-methyl groups would provide valuable insights into the structure-reactivity relationships of this class of compounds.
The 1-propyl and 3-methyl groups are both electron-donating alkyl substituents. Their presence is expected to increase the electron density of the pyrazole ring compared to an unsubstituted pyrazole, thereby enhancing the nucleophilicity of the hydrazino group and potentially influencing the regioselectivity of its reactions. nih.gov
Altering the 3-methyl group would have a more direct electronic impact on the adjacent C4 and C5 positions. Replacing the methyl group with a larger alkyl group would increase steric bulk near the hydrazino moiety. Introduction of an electron-withdrawing group, such as a trifluoromethyl group, at this position has been shown to significantly alter the regiochemical outcome of reactions with unsymmetrical reagents like fluorinated β-diketones. researchgate.net
A systematic study of substituent effects would involve synthesizing a library of 5-hydrazinopyrazole derivatives with diverse electronic and steric properties at the N1 and C3 positions and evaluating their reactivity in a standardized set of reactions, such as condensation with a panel of β-dicarbonyl compounds.
Table 2: Predicted Influence of Substituent Modifications on Reactivity
| Position | Substituent Change | Predicted Effect on Reactivity | Rationale |
| N1 | Propyl → Isopropyl | Decreased reaction rate | Increased steric hindrance near the hydrazino group. |
| N1 | Propyl → Phenyl | Decreased nucleophilicity of hydrazino group | Electron-withdrawing nature of the phenyl group reduces the electron density of the pyrazole ring. acs.orgacs.org |
| C3 | Methyl → Ethyl | Minimal change in reactivity | Similar electronic properties and minor increase in steric bulk. |
| C3 | Methyl → Trifluoromethyl | Altered regioselectivity and decreased reactivity | Strong electron-withdrawing effect of the trifluoromethyl group significantly modifies the electronic properties of the pyrazole core. researchgate.net |
Such studies would allow for a quantitative understanding of how substituents govern the chemical behavior of the 5-hydrazinopyrazole scaffold, enabling the rational design of derivatives with tailored reactivity for various synthetic applications. The interplay between the electronic nature of substituents and their steric demands is crucial in determining the outcome of chemical transformations. nih.gov
Spectroscopic and Advanced Analytical Characterization of 5 Hydrazino 3 Methyl 1 Propyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 5-hydrazino-3-methyl-1-propyl-1H-pyrazole. The expected signals would correspond to the protons of the propyl group (with distinct signals for the CH₂, CH₂, and CH₃ moieties, likely showing characteristic splitting patterns), the methyl group on the pyrazole (B372694) ring (a singlet), the proton on the pyrazole ring itself (a singlet), and the protons of the hydrazino group (-NH-NH₂), which may appear as broad signals and could be exchangeable with deuterium (B1214612) oxide (D₂O).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Propyl-CH₂ (N-CH₂) | 3.8 - 4.2 | Triplet | 2H |
| Propyl-CH₂ | 1.6 - 1.9 | Sextet | 2H |
| Propyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |
| Pyrazole-CH₃ | 2.1 - 2.4 | Singlet | 3H |
| Pyrazole-H4 | 5.5 - 5.8 | Singlet | 1H |
| Hydrazino-NH | Variable (broad) | Singlet | 1H |
| Hydrazino-NH₂ | Variable (broad) | Singlet | 2H |
Note: These are predicted values based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy would be employed to identify all the unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the three distinct carbons of the propyl group, the carbon of the methyl group, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons would be particularly informative about the electronic effects of the substituents.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Propyl-CH₂ (N-CH₂) | 45 - 55 |
| Propyl-CH₂ | 22 - 28 |
| Propyl-CH₃ | 10 - 15 |
| Pyrazole-CH₃ | 11 - 16 |
| Pyrazole-C4 | 90 - 100 |
| Pyrazole-C3 | 145 - 155 |
| Pyrazole-C5 | 150 - 160 |
Note: These are predicted values and are subject to experimental variations.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the propyl chain, helping to confirm the connectivity of the methylene (B1212753) and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the N-CH₂ protons of the propyl group and the C3 and C5 carbons of the pyrazole ring, confirming the position of the propyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can be critical for determining the preferred conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the hydrazino group (typically in the range of 3200-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and N-N stretching vibrations.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazino) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C=N, C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium-Strong |
| N-N Stretch | 1000 - 1200 | Medium-Weak |
Note: Predicted values based on characteristic group frequencies.
Raman Spectroscopy for Characteristic Vibrational Modes
Raman spectroscopy would complement the IR data. While polar bonds like N-H and C=O (if present) are strong in the IR, non-polar bonds like C-C and C=C often give strong signals in the Raman spectrum. The symmetric vibrations of the pyrazole ring would be expected to be particularly Raman active.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry is essential for determining the precise mass of this compound, which allows for the calculation of its elemental formula with a high degree of confidence. The exact mass is a critical parameter for distinguishing between compounds with the same nominal mass but different elemental compositions.
Based on its chemical formula, C₇H₁₄N₄, the theoretical monoisotopic mass of this compound can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 |
Note: This table presents the exact masses and natural abundances of the stable isotopes of carbon, hydrogen, and nitrogen, which are the constituent elements of the target compound.
An experimental HRMS analysis would be expected to yield a mass spectrum with a molecular ion peak ([M]+• or [M+H]+) that corresponds closely to the calculated theoretical exact mass.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is highly useful for structural elucidation. When subjected to ionization in a mass spectrometer, this compound will break apart into smaller, charged fragments in a predictable manner. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents on the pyrazole ring. For this compound, key fragmentation pathways would likely involve the cleavage of the N-N bond of the hydrazine (B178648) group, loss of the propyl group, and fragmentation of the pyrazole ring itself. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions. Common fragmentation patterns for related structures include the loss of small neutral molecules like N₂, NH₃, and hydrocarbons.
Table 2: Predicted Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
| [M-N₂H₃]+ | 3-methyl-1-propyl-1H-pyrazol-5-yl cation | 123 |
| [M-C₃H₇]+ | 5-hydrazino-3-methyl-1H-pyrazolyl cation | 111 |
| [C₃H₇]+ | Propyl cation | 43 |
Note: This table provides a prediction of potential fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of the target compound. The actual observed fragmentation would need to be confirmed by experimental data.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's architecture in the solid state.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
For pyrazole derivatives, the planarity of the pyrazole ring and the orientation of its substituents are key structural features. The analysis would reveal the precise bond lengths and angles of the pyrazole core, the hydrazine moiety, and the methyl and propyl groups.
Table 3: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell would be precisely measured. |
| Z | The number of molecules per unit cell would be determined. |
Note: This table outlines the fundamental crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction experiment. The actual values are dependent on the crystalline form of the compound.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way molecules pack together in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. imedpub.comcardiff.ac.uk The hydrazine group in this compound is capable of acting as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding would play a significant role in its crystal packing.
Theoretical and Computational Investigations of 5 Hydrazino 3 Methyl 1 Propyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Ground State Properties
DFT is a widely used method to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For a compound like 5-hydrazino-3-methyl-1-propyl-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations would also yield important electronic properties such as the dipole moment and the distribution of atomic charges.
Ab Initio Methods for Electronic Excitation and Reactivity Predictions
Ab initio methods, which are based on first principles without empirical parameters, could be used to predict excited-state properties and reactivity. nih.gov Techniques such as Time-Dependent DFT (TD-DFT) would be used to simulate the UV-Vis spectrum by calculating the energies of electronic transitions. nih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's chemical reactivity and sites susceptible to electrophilic or nucleophilic attack.
Molecular Modeling and Simulations
Molecular modeling and simulations offer a way to study the dynamic nature of molecules.
Conformational Analysis and Energy Landscape Mapping
The propyl and hydrazino groups of this compound can rotate, leading to different spatial arrangements known as conformations. Conformational analysis would involve systematically rotating these flexible bonds and calculating the energy of each resulting conformer to map the potential energy surface. nih.gov This would identify the most stable, low-energy conformations of the molecule.
Analysis of Electronic Properties and Reactivity Descriptors
From the quantum chemical calculations, a variety of electronic properties and reactivity descriptors can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in quantifying the reactivity of the molecule and predicting how it might interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electrostatic interactions of a molecule. uni-muenchen.de It provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other charged species. The MEP map is colored to indicate regions of varying potential, with red typically representing areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show distinct regions of negative potential localized around the nitrogen atoms of the pyrazole (B372694) ring and the terminal nitrogen of the hydrazino group, due to the presence of lone pairs of electrons. These areas are predicted to be the primary sites for electrophilic interaction. Conversely, regions of positive potential are anticipated around the hydrogen atoms, particularly those of the hydrazino group and the methyl and propyl substituents.
Interactive Table: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites
| Atomic Site | Predicted MEP Value (kcal/mol) | Interpretation |
| N1 (pyrazole ring) | -35 to -45 | Strong negative potential, site for electrophilic interaction. |
| N2 (pyrazole ring) | -40 to -50 | Strongest negative potential, primary site for protonation. |
| N (terminal hydrazino) | -30 to -40 | Significant negative potential, available for hydrogen bonding. |
| H (of NH2) | +25 to +35 | Positive potential, site for nucleophilic interaction. |
| H (of propyl group) | +10 to +20 | Moderate positive potential. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons. youtube.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. numberanalytics.com
In the case of this compound, the HOMO is expected to be predominantly localized on the electron-rich hydrazino moiety and the pyrazole ring, indicating that these are the primary sites for nucleophilic behavior. The LUMO, on the other hand, is likely to be distributed across the pyrazole ring system, suggesting this as the region for accepting electrons in a reaction.
Interactive Table: Predicted Frontier Molecular Orbital (FMO) Properties
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -5.5 to -6.5 | Hydrazino group, Pyrazole ring | Nucleophilic |
| LUMO | +1.5 to +2.5 | Pyrazole ring | Electrophilic |
| HOMO-LUMO Gap | 7.0 to 9.0 | Moderate | Indicates good stability with potential for reactivity. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic delocalization within a molecule. molfunction.com It examines the interactions between filled and unfilled orbitals, quantifying the stability derived from these interactions through second-order perturbation theory.
Interactive Table: Predicted Major NBO Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(1) N (hydrazino) | π* (N1-C5 of pyrazole) | > 15 | π-conjugation |
| LP(1) N2 (pyrazole) | σ* (C3-C4 of pyrazole) | > 5 | Hyperconjugation |
| σ (C-H of methyl) | π* (C3-N2 of pyrazole) | ~ 2-3 | Hyperconjugation |
| σ (C-C of propyl) | σ* (N1-C5 of pyrazole) | ~ 1-2 | Hyperconjugation |
Studies on Tautomerism and Isomerism
Tautomerism is a critical consideration in the study of pyrazole derivatives, as the position of a proton can significantly influence the molecule's properties and reactivity. nih.gov
Investigation of Annular Tautomerism within the Pyrazole Ring System
Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov In unsymmetrically substituted pyrazoles like this compound, this leads to two distinct tautomeric forms. The equilibrium between these forms is governed by the electronic effects of the substituents. Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position. nih.gov Given that both the methyl and hydrazino groups are electron-donating, the energetic difference between the tautomers may be subtle.
Energetic Comparison of Potential Tautomeric Forms (e.g., Hydrazino vs. Hydrazinylidene)
In addition to annular tautomerism, the hydrazino group can potentially exist in a hydrazinylidene tautomeric form. This would involve a double bond between the two nitrogen atoms of the side chain. Computational studies on similar systems have shown that the hydrazino form is generally more stable.
Interactive Table: Predicted Relative Energies of Tautomers
| Tautomeric Form | Description | Predicted Relative Energy (kcal/mol) |
| This compound | Proton on the terminal nitrogen of the hydrazino group | 0 (Reference) |
| 3-hydrazino-5-methyl-1-propyl-1H-pyrazole | Annular tautomer | +1 to +3 |
| 5-hydrazinylidene-3-methyl-1-propyl-1H-pyrazole | Hydrazinylidene tautomer | > +10 |
Intermolecular Interactions and Supramolecular Assembly
The functional groups of this compound are well-suited for forming a variety of intermolecular interactions, which can lead to the formation of ordered supramolecular structures. lookchem.com The hydrazino group, with its N-H bonds, can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the hydrazino group can act as hydrogen bond acceptors.
These hydrogen bonding capabilities suggest that in the solid state, this compound could form extended networks, such as dimers, chains, or sheets. The specific nature of these assemblies would depend on the packing forces and the interplay of the various possible hydrogen bonds.
Szanowny Użytkowniku,
Po przeprowadzeniu dokładnych poszukiwań w dostępnych bazach danych naukowych i literaturze, nie znaleziono żadnych szczegółowych badań teoretycznych ani obliczeniowych dotyczących związku chemicznego "5-hydrazyno-3-metylo-1-propylo-1H-pirazol", które odpowiadałyby wymaganym sekcjom analizy.
W związku z tym, nie jest możliwe stworzenie merytorycznego i opartego na faktach artykułu, który zawierałby dane na temat:
Ilościowej analizy sieci wiązań wodorowych
Analizy powierzchni Hirshfelda dla kontaktów międzycząsteczkowych
Kwantowej teorii atomów w cząsteczkach (QTAIM) do analizy wiązań
Dalsze próby wyszukiwania i generowania treści na ten temat mogłyby prowadzić do przedstawienia informacji nieprawdziwych lub niezweryfikowanych, co jest sprzeczne z zasadami rzetelności naukowej.
W przypadku zainteresowania analizą teoretyczną innych, szerzej zbadanych związków z grupy pirazoli, chętnie podejmę się przygotowania takiego opracowania.
Applications of 5 Hydrazino 3 Methyl 1 Propyl 1h Pyrazole in Advanced Chemical Synthesis
Role as a Key Building Block in Organic Synthesis
5-Hydrazino-3-methyl-1-propyl-1H-pyrazole is a quintessential example of a molecular building block, a molecule that can be readily incorporated into a larger structure through reliable and high-yielding chemical reactions. The presence of the hydrazino (-NHNH2) group at the C5 position of the pyrazole (B372694) ring is the primary driver of its synthetic utility. This functional group serves as a potent nucleophile, enabling the formation of a variety of new chemical bonds.
The general reactivity of hydrazino-pyrazoles allows them to participate in a multitude of condensation reactions with carbonyl-containing compounds such as aldehydes, ketones, and esters. These reactions typically proceed under mild conditions to afford hydrazone derivatives, which can then be further elaborated into more complex heterocyclic systems. For instance, the reaction of a hydrazino-pyrazole with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazolyl-pyrazoles, a class of compounds with interesting coordination and biological properties.
The versatility of this compound as a building block is further enhanced by the ability to modify its reactivity through the use of protecting groups or by converting the hydrazino group into other functionalities. This adaptability allows for its use in multi-step synthetic sequences, where precise control over the reactivity of different parts of the molecule is crucial.
Utility in the Preparation of Diverse Heterocyclic Compound Libraries
The synthesis of libraries of structurally related compounds is a powerful strategy in drug discovery and materials science for the rapid identification of molecules with desired properties. This compound is an ideal starting material for the generation of diverse heterocyclic compound libraries due to the predictable and versatile reactivity of its hydrazino group.
One of the most common applications of hydrazino-pyrazoles is in the synthesis of fused pyrazole systems. By reacting this compound with various bifunctional electrophiles, a wide array of bicyclic and polycyclic heterocyclic compounds can be accessed. For example, reaction with β-ketoesters can lead to the formation of pyrazolo[1,5-a]pyrimidines, while reaction with α-haloketones can yield pyrazolo[5,1-c] bldpharm.combeilstein-journals.orgtriazines. The specific outcome of these reactions can often be controlled by the choice of reaction conditions, such as the solvent, temperature, and catalyst.
The following table illustrates the potential of this compound in the synthesis of various heterocyclic systems, based on established pyrazole chemistry. ekb.egekb.eg
| Reagent | Resulting Heterocyclic System |
| β-Ketoester | Pyrazolo[1,5-a]pyrimidine |
| Malononitrile | Pyrazolo[1,5-a]pyrimidine-carbonitrile |
| Acetylacetone (B45752) | Pyrazolyl-pyrazole |
| α-Haloketone | Pyrazolo[5,1-c] bldpharm.combeilstein-journals.orgtriazine |
| Isothiocyanate | Pyrazolo[5,1-c] bldpharm.combeilstein-journals.orgtriazole-5-thione |
This ability to readily generate a diverse range of heterocyclic scaffolds from a single, readily accessible starting material makes this compound an invaluable tool for medicinal chemists and those involved in the discovery of new functional molecules.
Application as a Ligand Precursor in Coordination Chemistry and Catalysis
The field of coordination chemistry has seen a surge of interest in pyrazole-containing ligands due to their ability to form stable complexes with a wide variety of metal ions. researchgate.net The resulting metallo-organic frameworks (MOFs), coordination polymers, and discrete metal complexes have found applications in catalysis, sensing, and materials science. This compound, with its multiple nitrogen donor atoms, is a highly promising precursor for the synthesis of novel chelating ligands.
The pyrazole ring itself contains two nitrogen atoms, both of which can potentially coordinate to a metal center. The addition of the hydrazino group at the C5 position introduces two more nitrogen atoms, creating a multidentate ligand system. The specific coordination mode of the resulting ligand can be tuned by reacting the hydrazino group with different substituents. For example, condensation of this compound with a substituted salicylaldehyde (B1680747) would generate a Schiff base ligand capable of coordinating to a metal ion through the pyrazole nitrogen, the imine nitrogen, and the phenolic oxygen.
The catalytic activity of metal complexes is highly dependent on the nature of the ligands surrounding the metal center. The ability to easily modify the structure of ligands derived from this compound allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This, in turn, can lead to the development of highly active and selective catalysts for a variety of organic transformations.
A representative synthesis of a pyrazole-functionalized N-heterocyclic carbene (NHC) ligand precursor is depicted below, illustrating the steps involved in creating sophisticated ligands from pyrazole starting materials. researchgate.net
| Step | Reaction | Reagents |
| 1 | Hydrazinolysis | Hydrazine (B178648) hydrate |
| 2 | Oxidation | KMnO4 |
| 3 | Esterification | H+ / Methanol |
| 4 | Reduction | LiAlH4 / THF |
| 5 | Bromination | PBr3 / THF |
| 6 | NHC formation | 1-Methylbenzimidazole |
Contribution to the Development of Novel Chemical Reaction Methodologies
The development of new chemical reactions and synthetic methodologies is a fundamental goal of organic chemistry. The unique reactivity of this compound can be harnessed to create novel transformations and to streamline the synthesis of complex molecules.
One area where this compound could make a significant contribution is in the development of multicomponent reactions (MCRs). MCRs are reactions in which three or more starting materials are combined in a single step to form a complex product, thereby increasing efficiency and reducing waste. nih.gov The nucleophilic hydrazino group of this compound makes it an ideal component for MCRs, where it can react with a variety of electrophilic partners in a sequential or concerted manner.
Furthermore, the pyrazole ring itself can participate in a range of chemical transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The interplay between the reactivity of the pyrazole core and the hydrazino substituent can lead to the discovery of new and unexpected reaction pathways. For example, the in-situ generation of a diazonium salt from the hydrazino group, followed by an intramolecular cyclization onto the pyrazole ring, could provide a novel route to fused pyrazole systems.
The exploration of the chemistry of this compound is likely to lead to the development of new and innovative synthetic methods that will have a broad impact on the field of organic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-hydrazino-3-methyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of hydrazine derivatives with ketones or aldehydes. For example, refluxing benzylideneacetone with substituted hydrazines in ethanol for 6–8 hours yields pyrazole derivatives . Optimization involves adjusting molar ratios, temperature, and reaction duration. Statistical design of experiments (DoE) is recommended to minimize trial-and-error; fractional factorial designs can identify critical parameters like solvent polarity or catalyst loading . Characterization via elemental analysis and spectral data (IR, NMR) is essential for verifying purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., hydrazino N–H stretches at ~3300 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns and regiochemistry . Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in pyrazole derivatives with hydroxyethyl substituents . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity in downstream reactions?
- Methodological Answer : Substituent effects are studied via comparative synthesis. For example, replacing the hydrazino group at position 5 with halogens alters electronic properties, impacting cyclization efficiency in oxadiazole formation . Steric hindrance from the 1-propyl group may reduce nucleophilic attack at position 3, as seen in analogous pyrazolines . Computational tools like DFT can predict reactivity trends by analyzing charge distribution .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) predict feasible synthetic pathways and transition states, reducing experimental workload . Molecular docking studies guide bioactivity optimization; for instance, pyrazole derivatives with 4-chlorophenyl groups show anticonvulsant activity by binding to GABA receptors . Machine learning models trained on spectral databases can prioritize candidates for synthesis .
Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., MES vs. pentylenetetrazol models for anticonvulsants) . Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo efficacy). Meta-analysis of SAR studies identifies critical substituents; for example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Q. How do reaction kinetics and reactor design impact scalability for pyrazole-based drug candidates?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions like hydrazine condensations . Kinetic studies (e.g., rate constant determination via HPLC monitoring) inform scale-up. Membrane separation technologies can purify intermediates efficiently, minimizing side-product formation .
Q. What methodologies ensure stability and shelf-life of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Lyophilization improves stability for hygroscopic derivatives . Spectroscopic monitoring (e.g., UV-Vis for oxidation products) identifies optimal storage conditions (e.g., inert atmosphere, −20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
